An In-Depth Technical Guide to 4-Methylquinolin-6-ol: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 4-Methylquinolin-6-ol: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Among the vast family of quinoline derivatives, 4-Methylquinolin-6-ol represents a significant, albeit less extensively documented, molecule. This guide provides a comprehensive technical overview of 4-Methylquinolin-6-ol, addressing its chemical properties, structural features, and synthetic pathways. In instances where direct experimental data for 4-Methylquinolin-6-ol is limited, this guide draws upon established knowledge of its close structural isomers and related derivatives to provide a well-rounded and insightful perspective for researchers and drug development professionals. The quinoline ring has been a foundational element in the synthesis of various pharmacologically significant compounds.[1]
Molecular Structure and Physicochemical Properties
4-Methylquinolin-6-ol is a heterocyclic aromatic compound characterized by a quinoline core structure, with a methyl group substituted at the 4-position and a hydroxyl group at the 6-position. This substitution pattern significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions.
Tautomerism
It is crucial to recognize that 4-Methylquinolin-6-ol can exist in tautomeric forms, primarily as 4-methyl-1H-quinolin-6(7H)-one. This keto-enol tautomerism is a characteristic feature of hydroxyquinolines and can influence their chemical behavior and spectroscopic properties.
Caption: Synthetic pathway for 6-Methyl-4-quinolone.
Experimental Protocol for the Synthesis of 6-Methyl-4-quinolone [2]
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Dissolution: Dissolve 2-amino-5-methylacetophenone (0.67 mmol) in toluene (8 mL) in a dry reaction flask to create a homogeneous solution.
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Base Addition: Slowly add sodium hydride (60% dispersion in oil, 2 mmol) to the solution and stir the reaction mixture at room temperature for 30 minutes.
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Ester Addition: Add ethyl formate (3.3 mmol) dropwise to the reaction mixture.
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Reaction: Continue stirring the reaction mixture at room temperature overnight.
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Quenching: Slowly add water (3 mL) to the reaction solution and stir for 5 minutes.
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Neutralization and Precipitation: Neutralize the reaction solution with a 10% hydrochloric acid solution, leading to the precipitation of crystals.
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Isolation and Purification: Collect the precipitated crystals by filtration, wash with cold water (2 x 3 mL), and dry to yield 6-methyl-4-quinolone.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of synthetic products. Below are the reported spectral data for the isomer 6-Methyl-4-quinolone.
¹H-NMR Spectroscopy of 6-Methyl-4-quinolone
[2]
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δ 2.40 (s, 3H): This singlet corresponds to the three protons of the methyl group at the 6-position.
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δ 5.99 (dd, J = 1.2, 7.3Hz, 1H): This doublet of doublets is assigned to the proton at the 3-position of the quinolone ring.
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δ 7.41-7.49 (m, 2H): This multiplet represents the protons on the benzene ring portion of the quinoline scaffold.
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δ 7.84 (dd, J = 5.9, 7.3Hz, 1H): This doublet of doublets is attributed to a proton on the pyridine ring of the quinolone.
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δ 7.87 (s, 1H): This singlet corresponds to the proton at the 5-position.
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δ 11.7 (brs, 1H): This broad singlet is indicative of the N-H proton of the quinolone ring.
Mass Spectrometry of 6-Methyl-4-quinolone
[2]
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FD-MS (m/z): 159 (M+). This corresponds to the molecular ion of the compound, confirming its molecular weight.
Reactivity and Potential Applications
The chemical reactivity of 4-Methylquinolin-6-ol is dictated by the interplay of the electron-donating hydroxyl group and the methyl group, as well as the electron-withdrawing nature of the quinoline nitrogen. The hydroxyl group can undergo O-alkylation and O-acylation reactions, while the quinoline ring is susceptible to electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [3][4][5]The specific substitution pattern of 4-Methylquinolin-6-ol suggests potential for biological activity, warranting further investigation. For instance, various 8-hydroxyquinoline derivatives have been extensively studied for their antimicrobial and anticancer effects. [3]
Conclusion
While direct experimental data for 4-Methylquinolin-6-ol remains limited, this technical guide provides a comprehensive overview based on its structural characteristics and the well-documented properties of its isomers and related quinoline derivatives. The provided synthetic protocol for 6-Methyl-4-quinolone offers a solid foundation for the development of a synthetic route to 4-Methylquinolin-6-ol. The spectroscopic data of the isomer serves as a valuable reference for the structural elucidation of the target compound. The inherent biological potential of the quinoline scaffold suggests that 4-Methylquinolin-6-ol is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.
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